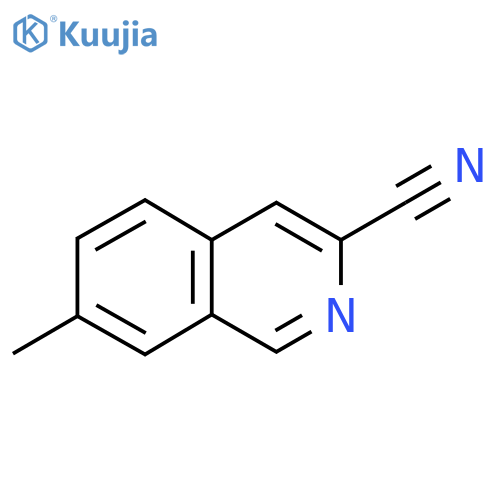

Cas no 1785628-33-2 (7-Methylisoquinoline-3-carbonitrile)

1785628-33-2 structure

商品名:7-Methylisoquinoline-3-carbonitrile

CAS番号:1785628-33-2

MF:C11H8N2

メガワット:168.194622039795

CID:4816497

7-Methylisoquinoline-3-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 7-Methylisoquinoline-3-carbonitrile

-

- インチ: 1S/C11H8N2/c1-8-2-3-9-5-11(6-12)13-7-10(9)4-8/h2-5,7H,1H3

- InChIKey: AIJQDSGTTOXRCQ-UHFFFAOYSA-N

- ほほえんだ: N1C(C#N)=CC2C=CC(C)=CC=2C=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 228

- トポロジー分子極性表面積: 36.7

- 疎水性パラメータ計算基準値(XlogP): 2.5

7-Methylisoquinoline-3-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A189008606-5g |

7-Methylisoquinoline-3-carbonitrile |

1785628-33-2 | 95% | 5g |

$5,112.10 | 2022-04-02 | |

| Alichem | A189008606-1g |

7-Methylisoquinoline-3-carbonitrile |

1785628-33-2 | 95% | 1g |

$1,969.80 | 2022-04-02 |

7-Methylisoquinoline-3-carbonitrile 関連文献

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

1785628-33-2 (7-Methylisoquinoline-3-carbonitrile) 関連製品

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量